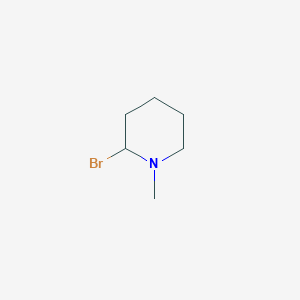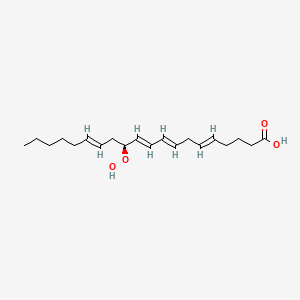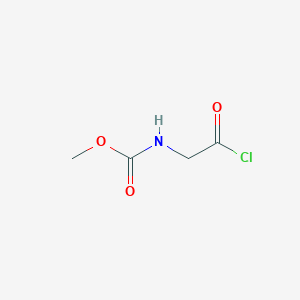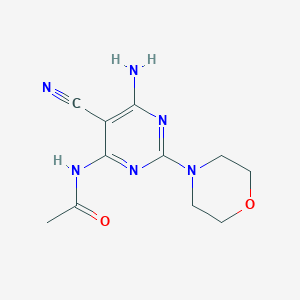
N-(6-Amino-5-cyano-2-morpholinopyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include various heterocyclic compounds, which can exhibit significant biological activities .
Wissenschaftliche Forschungsanwendungen
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include other cyanoacetamide derivatives such as 2-cyano-N-(4-nitrophenyl) acetamide and 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide .
Uniqueness
What sets N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other bioactive molecules .
Eigenschaften
Molekularformel |
C11H14N6O2 |
|---|---|
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N6O2/c1-7(18)14-10-8(6-12)9(13)15-11(16-10)17-2-4-19-5-3-17/h2-5H2,1H3,(H3,13,14,15,16,18) |
InChI-Schlüssel |
POAPMLGHPZGUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=NC(=C1C#N)N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
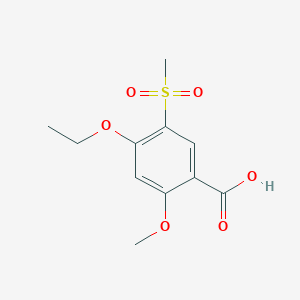
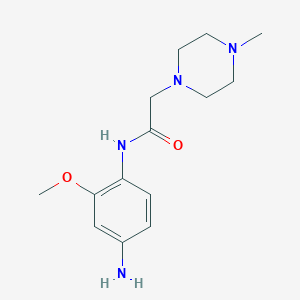
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)

